molecular formula C13H12N4OS B14007683 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione CAS No. 34396-93-5

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione

Cat. No.: B14007683
CAS No.: 34396-93-5
M. Wt: 272.33 g/mol
InChI Key: WXYOAGQRCHUBOR-UHFFFAOYSA-N
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Description

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-methoxyphenylmethyl group at the 9-position and a thione group at the 6-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 6-thiopurine.

    Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 6-thiopurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. This reaction results in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding purine-6-thiol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; typically carried out in an alcohol solvent like ethanol at low temperatures.

    Substitution: Nucleophiles such as thiols or amines; typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Purine-6-thiol.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    9-benzyl-3H-purine-6-thione: Similar structure but lacks the methoxy group.

    9-(4-hydroxyphenyl)methyl-3H-purine-6-thione: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione is unique due to the presence of the 4-methoxyphenylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

34396-93-5

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione

InChI

InChI=1S/C13H12N4OS/c1-18-10-4-2-9(3-5-10)6-17-8-16-11-12(17)14-7-15-13(11)19/h2-5,7-8H,6H2,1H3,(H,14,15,19)

InChI Key

WXYOAGQRCHUBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

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